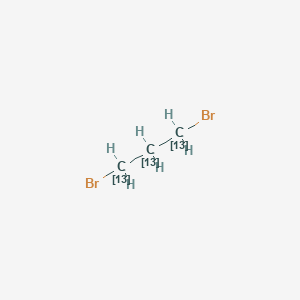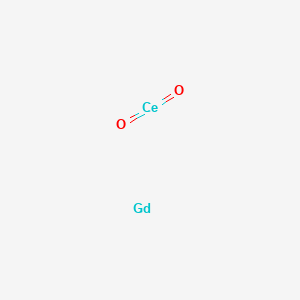
Cerium(IV) oxide-gadolinium doped
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cerium(IV) oxide-gadolinium doped, also known as gadolinium-doped cerium oxide, is a ceramic material with the chemical formula Gd:CeO₂. This compound is widely recognized for its high ionic conductivity and is primarily used as an electrolyte in solid oxide fuel cells (SOFCs).
準備方法
Cerium(IV) oxide-gadolinium doped can be synthesized through several methods, including:
Sol-gel process: This method involves the transition of a solution system from a liquid “sol” into a solid “gel” phase.
Wet chemical process: This involves chemical reactions in a liquid medium to produce the desired compound.
Co-precipitation: This method involves the simultaneous precipitation of cerium and gadolinium compounds from a solution.
Hydrothermal synthesis: This involves crystallizing substances from high-temperature aqueous solutions at high vapor pressures.
Combustion synthesis: This method uses exothermic chemical reactions to produce the compound .
化学反応の分析
Cerium(IV) oxide-gadolinium doped undergoes various chemical reactions, including:
Oxidation and Reduction: The introduction of gadolinium creates oxygen vacancies, which play a crucial role in the redox reactions. These vacancies enhance the material’s ability to conduct oxygen ions.
Substitution Reactions: Gadolinium ions substitute cerium ions in the cerium oxide lattice, creating a doped structure with improved properties.
Common Reagents and Conditions: Reagents such as cerium nitrate, ceric ammonium nitrate, cerium oxalate, cerium carbonate, and cerium hydroxide are commonly used in these reactions. .
Major Products: The primary product is the doped cerium oxide with enhanced ionic conductivity and stability.
科学的研究の応用
Cerium(IV) oxide-gadolinium doped has a wide range of scientific research applications, including:
Solid Oxide Fuel Cells (SOFCs): It is used as an electrolyte due to its high ionic conductivity and low operating temperatures.
Oxygen Sensors: The material’s ability to conduct oxygen ions makes it suitable for use in oxygen sensors.
Catalysis: It is used in catalytic converters for the treatment of automobile exhaust fumes.
Biomedical Applications: The compound is being explored for its potential use in cancer treatment due to its selective cytotoxicity to cancer cells.
Optical Applications: The material’s unique optical properties make it suitable for use in optical displays and LED applications.
作用機序
The mechanism of action of cerium(IV) oxide-gadolinium doped involves the creation of oxygen vacancies when gadolinium ions are introduced into the cerium oxide lattice. These vacancies enhance the material’s ionic conductivity by allowing oxygen ions to move more freely through the lattice. The high concentration and mobility of these oxide ion vacancies result in the material’s high ionic conductivity . Additionally, the material’s ability to undergo redox reactions makes it effective in various applications, including catalysis and fuel cells .
類似化合物との比較
Cerium(IV) oxide-gadolinium doped is often compared with other doped cerium oxides, such as:
Yttria-stabilized zirconia (YSZ): While YSZ is commonly used in SOFCs, it requires higher operating temperatures compared to gadolinium-doped cerium oxide.
Samarium-doped cerium oxide: Similar to gadolinium-doped cerium oxide, this compound also exhibits high ionic conductivity but may have different stability and compatibility characteristics.
Praseodymium-doped cerium oxide: This compound is another alternative with unique properties that may be suitable for specific applications.
This compound stands out due to its lower operating temperatures and high ionic conductivity, making it a preferred choice for many high-temperature applications .
特性
分子式 |
CeGdO2 |
|---|---|
分子量 |
329.4 g/mol |
IUPAC名 |
dioxocerium;gadolinium |
InChI |
InChI=1S/Ce.Gd.2O |
InChIキー |
ZBPTVGKVCOMWPA-UHFFFAOYSA-N |
正規SMILES |
O=[Ce]=O.[Gd] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


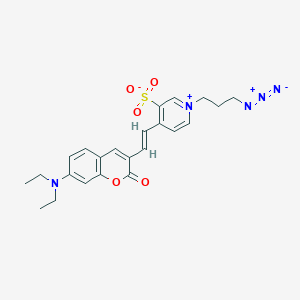
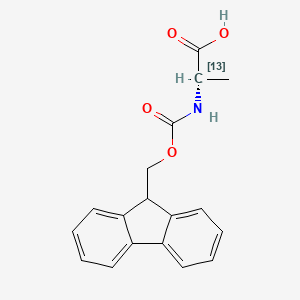
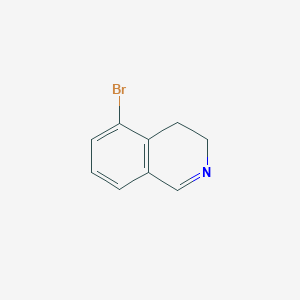
![3-{3-[(2-Bromo-2-methylpropanoyl)oxy]-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propoxy}-2,2-bis({[(2-bromo-2-methylpropanoyl)oxy]methyl})propyl 2-bromo-2-methylpropanoate](/img/structure/B12056526.png)

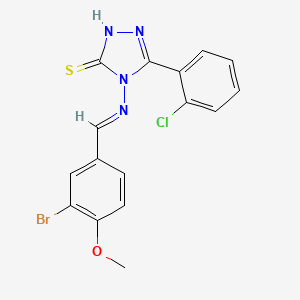
![(4aR,9aS)-6-Bromo-4-hydroxy-4,4a,9,9a-tetrahydroindeno[2,1-b][1,4]oxazin-3(2H)-one](/img/structure/B12056545.png)
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)

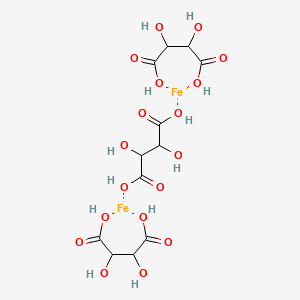
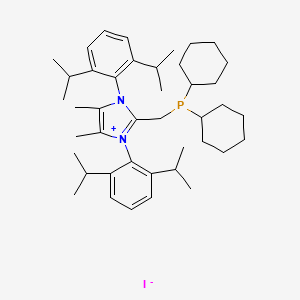

![3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;hydrate;hydrochloride](/img/structure/B12056590.png)
